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Study Endpoint on - Other Efficacy
Outcome Findings on Symptoms
Name Symptoms Data

| SCORPIO-HR (Phase 3) [1] [2] | Time to sustained resolution of 15 symptoms (for >2 days) in patients
treated within 3 days of onset. | Not Met: Difference of -0.6 days (12.5 vs 13.1 days); P=0.14 [1] [2]. | Met
(Supportive): Significant reduction in time to resolution of 6 symptoms (for >1 day); P<0.05 [2]. | « Viral
RNA Reduction (Day 4): -0.72 log10 copies/mL vs placebo [1]. ¢ Viral Culture Negativity (Day 4): 95.5%
vs 75.0% (placebo) [1]. * Symptomatic Viral Rebound: <1.5% (similar to placebo) [1]. | | SCORPIO-SR
(Phase 3) [2] [3] | Time to sustained resolution of 5 symptoms (for >24 hours) [3]. | Met: The trial met its
primary symptomatic endpoint, leading to approval in Japan [2] [3]. | Data from this trial was used as a
supportive reference for the analysis of 6 symptoms in the SCORPIO-HR trial [2]. | N/A | | PLATCOV
(Phase 2) [4] [5] | Oropharyngeal SARS-CoV-2 viral clearance rate (Day 0-5). | Met for Antiviral Effect:
Viral clearance was 82% faster than no study drug [4] [5]. | Symptom Resolution: 32% faster than no study
drug (38% for Nirmatrelvir/Ritonavir) [5]. | * Comparative Antiviral Effect: Viral clearance was 16%

slower than Nirmatrelvir/Ritonavir [4]. * Viral Rebound: 5% vs 7% for Nirmatrelvir/Ritonavir [4]. |
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Detailed Experimental Protocols

To help you evaluate the quality of this evidence, here are the methodologies used in the key trials.

* SCORPIO-HR & SCORPIO-SR Trial Design

¢ Trial Design: Global, phase 3, multicenter, randomized, double-blind, placebo-controlled trials [1].

e Population: Non-hospitalized adults with mild-to-moderate, RT-PCR-confirmed COVID-19 and
symptom onset within 5 days [1]. The SCORPIO-HR trial included participants with and without risk
factors for severe disease [1] [2].

¢ Intervention: Oral ensitrelvir (375 mg on day 1, followed by 125 mg on days 2-5) versus matching
placebo [1].

e Primary Endpoint Measurement: The time to the first of two consecutive days when all 15
(SCORPIO-HR) or 5 (SCORPIO-SR) COVID-19 symptoms recorded in patient diaries were reported
as completely absent [1] [2] [3].

¢ Virologic Assessments: Nasopharyngeal swabs were collected on days 1, 4, 8, and 16. Viral load
was quantified using RT-PCR, and infectious virus was assessed through quantitative viral culture at
specialized labs [1].

e PLATCOV Trial Design

e Trial Design: Open-label, phase 2, randomized, controlled, adaptive platform trial [4].

¢ Population: Low-risk adult outpatients (aged 18-60) with early symptomatic COVID-19 (<4 days) in
Thailand and Laos [4] [5].

¢ Intervention & Comparison: Patients were assigned to groups including oral ensitrelvir, oral
ritonavir-boosted nirmatrelvir at standard doses, or no study drug [4].

¢ Primary Endpoint Measurement: The oropharyngeal SARS-CoV-2 viral clearance rate derived
under a Bayesian hierarchical linear model. This model was fitted to log10 viral densities from
standardized paired oropharyngeal swab eluates collected frequently over the first 5 days (14
samples total) [4].

e Symptom Assessment: Symptom resolution was a secondary outcome in this trial [5].

The relationship between the design and outcomes of these key trials can be visualized in the following

workflow.
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Interpretation & Key Takeaways for Researchers

¢ The Definition of "Symptom Resolution” is Critical: The contrasting results from the SCORPIO-
HR trial highlight how the statistical outcome is highly sensitive to the specific endpoint definition,
including the number of symptoms tracked and the required duration for which they must be resolved
[11[2].

¢ Antiviral Potency is Well-Established: Despite mixed symptomatic results, ensitrelvir consistently
demonstrates robust antiviral activity across all studies, evidenced by rapid viral RNA reduction and
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clearance of infectious virus [1] [4] [5]. This suggests the drug is biologically active and effective at its
core mechanistic target.

¢ Favorable Rebound and Safety Profile: Ensitrelvir has shown low and comparable rates of viral
rebound to placebo and nirmatrelvir/ritonavir in trials, which is a notable consideration for treatment
guidelines [1] [4]. Its safety profile is generally considered tolerable, with no taste disturbance
(dysgeusia) reported and most adverse events being mild [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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